![molecular formula C20H19NO2 B14403453 2-[4-(Diethylamino)phenyl]naphthalene-1,4-dione CAS No. 85808-65-7](/img/structure/B14403453.png)
2-[4-(Diethylamino)phenyl]naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Diethylamino)phenyl]naphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones. It is characterized by the presence of a naphthalene ring system substituted with a diethylamino group and a phenyl group. This compound is known for its vibrant color and is often used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Diethylamino)phenyl]naphthalene-1,4-dione typically involves the reaction of 2-chloro-3-((4-(diethylamino)phenyl)amino)naphthalene-1,4-dione with appropriate reagents . The reaction conditions often include the use of solvents such as methanol and acetonitrile, and the process may be catalyzed by acids or bases depending on the desired reaction pathway .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as crystallization and recrystallization are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Diethylamino)phenyl]naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzylic and aromatic positions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other aromatic derivatives .
Scientific Research Applications
2-[4-(Diethylamino)phenyl]naphthalene-1,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(Diethylamino)phenyl]naphthalene-1,4-dione involves its interaction with various molecular targets and pathways. It can act as an electron acceptor or donor, participating in redox reactions. The compound’s effects are mediated through its ability to form reactive oxygen species and interact with cellular components, leading to various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
2-Methylnaphthalene-1,4-diamine: Similar in structure but differs in the substitution pattern.
2-Chloro-3-((4-(diethylamino)phenyl)amino)naphthalene-1,4-dione: A precursor in the synthesis of the target compound.
Uniqueness
2-[4-(Diethylamino)phenyl]naphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry .
Properties
CAS No. |
85808-65-7 |
|---|---|
Molecular Formula |
C20H19NO2 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
2-[4-(diethylamino)phenyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C20H19NO2/c1-3-21(4-2)15-11-9-14(10-12-15)18-13-19(22)16-7-5-6-8-17(16)20(18)23/h5-13H,3-4H2,1-2H3 |
InChI Key |
HUJAEPRRLQCVNN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(E)-tert-Butyldiazenyl]-3-methylnonan-3-ol](/img/structure/B14403371.png)

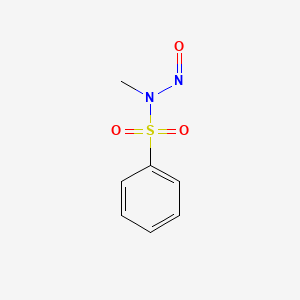
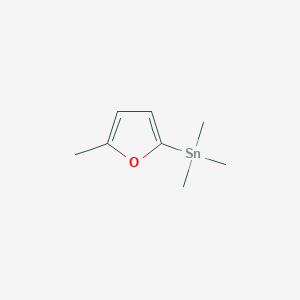
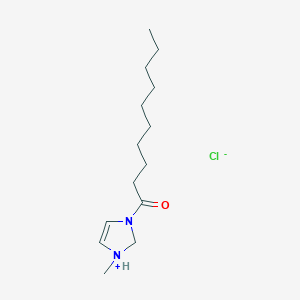
![{4-Methoxy-1-methyl-5-[4-(methylsulfanyl)benzoyl]-1H-pyrrol-2-yl}acetic acid](/img/structure/B14403406.png)
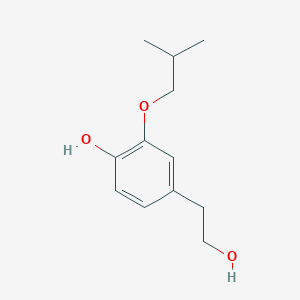
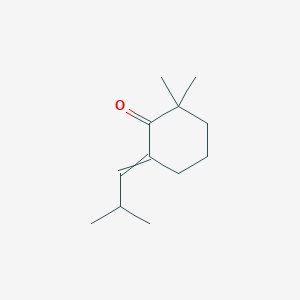
![1-[(Chloromethyl)sulfanyl]hexadecane](/img/structure/B14403418.png)
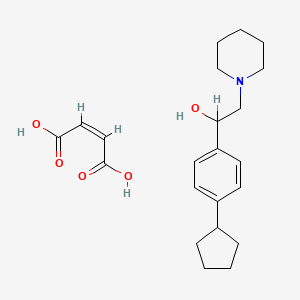
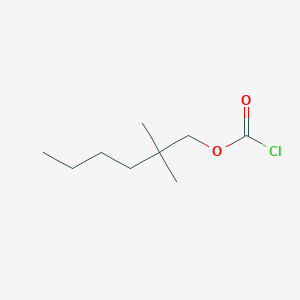
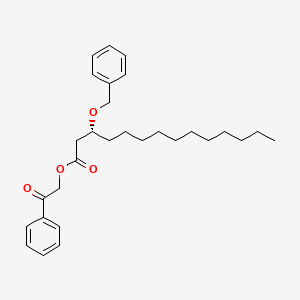
![N-[3-(2-Methylpiperidin-1-yl)propyl]ethanesulfonamide](/img/structure/B14403439.png)
